2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
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Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 4-chloro-1H-pyrazole with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar compounds to 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid include:
2-(4-chloro-1H-pyrazol-1-yl)acetic acid: This compound has a similar structure but differs in the length of the carbon chain attached to the pyrazole ring.
2-(4-chloro-1H-pyrazol-1-yl)ethanamine: This compound contains an amine group instead of a carboxylic acid group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, such as the presence of both a chloro group and a pyrazole ring, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOYRQOITFKUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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